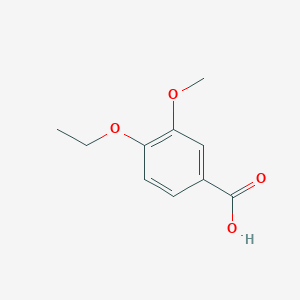

4-Ethoxy-3-methoxybenzoic acid

Description

The exact mass of the compound 4-Ethoxy-3-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethoxy-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYKODYNFRCBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188839 | |

| Record name | 4-Ethoxy-m-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-30-6 | |

| Record name | 4-Ethoxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-m-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3535-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-m-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXY-M-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4FR67MHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3-methoxybenzoic acid (CAS 3535-30-6), a key organic intermediate. While structurally similar to the more commonly documented vanillic acid, this ethoxy derivative possesses distinct properties that warrant specific consideration in synthetic and medicinal chemistry. This document consolidates available data on its fundamental physicochemical properties, outlines a logical synthetic pathway derived from readily available precursors, and explores its potential applications, particularly as a building block in drug discovery and development. The guide is structured to provide both foundational knowledge and actionable protocols for laboratory professionals.

Introduction and Chemical Identity

4-Ethoxy-3-methoxybenzoic acid is a polysubstituted benzoic acid derivative. The presence of both an ethoxy and a methoxy group on the aromatic ring, ortho and meta to the carboxylic acid respectively, significantly influences its electronic properties, solubility, and reactivity compared to its analogues. Understanding these nuances is critical for its effective utilization in complex organic synthesis.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-Ethoxy-3-methoxybenzoic acid | |

| CAS Number | 3535-30-6 | |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 195-196 °C | [2] |

| Boiling Point (Predicted) | 316.4 ± 22.0 °C | [2] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.37 ± 0.10 | [2] |

Synthesis and Purification

A robust and scalable synthesis of 4-Ethoxy-3-methoxybenzoic acid is crucial for its application in research and development. A logical and commonly inferred synthetic route proceeds via the ethylation of vanillin, followed by oxidation of the resulting aldehyde.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process, starting from the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).

Caption: Proposed two-step synthesis of 4-Ethoxy-3-methoxybenzoic acid from vanillin.

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

The first step involves the Williamson ether synthesis to convert the phenolic hydroxyl group of vanillin into an ethoxy group.

-

Dissolution: In a suitable reaction vessel equipped with a stirrer, dissolve vanillin and a molar excess of sodium hydroxide in water.

-

Addition of Ethylating Agent: While stirring, slowly add diethyl sulfate to the reaction mixture.

-

Reaction: Stir the mixture overnight at approximately 50°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The crude 4-ethoxy-3-methoxybenzaldehyde may precipitate as an oily product which solidifies on standing[3].

-

Purification: The crude product can be purified by recrystallization from boiling water to yield crystalline needles of 4-ethoxy-3-methoxybenzaldehyde[3].

Step 2: Oxidation to 4-Ethoxy-3-methoxybenzoic Acid

The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this transformation.

A common and effective method for the oxidation of aromatic aldehydes to carboxylic acids is the use of potassium permanganate (KMnO₄) under alkaline conditions.

-

Dissolution: Suspend the 4-Ethoxy-3-methoxybenzaldehyde in an aqueous solution of a base, such as sodium hydroxide.

-

Oxidation: Slowly add a solution of potassium permanganate to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The disappearance of the purple color of the permanganate indicates its consumption.

-

Quenching and Filtration: After the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite). The resulting manganese dioxide precipitate is removed by filtration.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid, until the pH is acidic. 4-Ethoxy-3-methoxybenzoic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water mixtures.

Caption: General workflow for the purification of 4-Ethoxy-3-methoxybenzoic acid by recrystallization.

Spectroscopic and Analytical Characterization

While specific experimental spectra for 4-Ethoxy-3-methoxybenzoic acid are not widely published, the expected spectral characteristics can be inferred based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methoxy group, and distinct signals for the aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group, the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, C-O stretching bands for the ether linkages, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy, methoxy, and carboxylic acid groups.

Potential Applications in Drug Development and Research

Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry. The specific substitution pattern of 4-Ethoxy-3-methoxybenzoic acid makes it an attractive building block for the synthesis of novel bioactive molecules.

-

Scaffold for Lead Optimization: The carboxylic acid group provides a handle for derivatization into esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The ethoxy group can be used as a bioisosteric replacement for a methoxy group to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially improving its metabolic stability or target binding affinity.

-

Intermediate for Complex Syntheses: As a substituted aromatic compound, it can serve as a precursor for the synthesis of more complex heterocyclic systems or natural product analogues.

While direct biological activity data for 4-Ethoxy-3-methoxybenzoic acid is limited, related compounds such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This suggests that derivatives of 4-Ethoxy-3-methoxybenzoic acid may also possess interesting biological profiles.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 4-Ethoxy-3-methoxybenzoic acid.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

4-Ethoxy-3-methoxybenzoic acid is a valuable organic compound with significant potential as a chemical intermediate, particularly in the field of drug discovery. While detailed characterization and application data are still emerging, its straightforward synthesis from vanillin provides a practical route for its accessibility in the laboratory. This guide serves as a foundational resource for researchers and scientists interested in exploring the properties and synthetic utility of this versatile building block.

References

-

PubChem. 4-Ethoxy-m-anisic acid. [Link]

-

Glisic, B., Djuran, M., & Nikodinovic-Runic, J. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]

Sources

Technical Monograph: 4-Ethoxy-3-methoxybenzoic Acid

CAS Number: 3535-30-6 Document Type: Technical Guide & Process Protocol Version: 1.0

Executive Summary

4-Ethoxy-3-methoxybenzoic acid (CAS 3535-30-6), often referred to as Vanillic Acid Ethyl Ether, is a critical benzoic acid derivative used primarily as a scaffold in medicinal chemistry and as a reference standard in metabolic profiling.[1] Structurally, it represents the O-ethylated derivative of vanillic acid, characterized by the replacement of the phenolic hydroxyl group with an ethoxy moiety.

This guide provides a comprehensive technical breakdown of the molecule, focusing on its synthesis via Williamson etherification, analytical characterization, and its utility in Structure-Activity Relationship (SAR) studies for drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

The physicochemical properties of 4-Ethoxy-3-methoxybenzoic acid dictate its handling and formulation. It exhibits higher lipophilicity than its parent compound, vanillic acid, due to the capping of the polar phenolic hydroxyl group.

Datasheet: Physicochemical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | 4-Ethoxy-3-methoxybenzoic acid | |

| Common Synonyms | Vanillic acid ethyl ether; 4-Ethoxy-m-anisic acid | |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Melting Point | 193 – 196 °C | Distinctly lower than Vanillic Acid (~210°C) |

| pKa (Predicted) | 4.37 ± 0.10 | Typical for alkoxy-substituted benzoic acids |

| LogP (Predicted) | ~2.48 | Moderate lipophilicity; cell-permeable |

| Solubility | DMSO, Ethanol, Methanol, Ethyl Acetate | Insoluble in cold water |

| Appearance | White to off-white crystalline powder |

Synthetic Pathways & Process Chemistry[11][14]

The synthesis of 4-Ethoxy-3-methoxybenzoic acid is a classic application of Williamson Ether Synthesis . While direct alkylation is possible, a two-step protocol (Esterification/Alkylation

Reaction Logic & Causality

-

Substrate: Vanillic acid (4-Hydroxy-3-methoxybenzoic acid).[2]

-

Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄) serves as the electrophile.

-

Base Selection: Potassium Carbonate (K₂CO₃) is used. It is strong enough to deprotonate the phenol (pKa ~10) and the carboxylic acid (pKa ~4.5), but mild enough to prevent side reactions common with strong hydroxides (e.g., ring degradation).

-

Solvent: DMF or Acetone. DMF is preferred for its high dielectric constant, stabilizing the phenoxide intermediate and accelerating the SN2 substitution.

Step-by-Step Laboratory Protocol

Scale: 10 mmol basis

Phase A: Alkylation (Formation of Ethyl Ester Intermediate)

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Vanillic Acid (1.68 g, 10 mmol) in DMF (15 mL) .

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 4.14 g, 30 mmol) .

-

Note: Excess base is required to neutralize the carboxylic acid and form the phenoxide.

-

-

Addition: Dropwise add Ethyl Iodide (EtI, 2.4 mL, ~30 mmol) .

-

Causality: Excess alkyl halide ensures both the carboxyl group and the phenolic hydroxyl are ethylated, forming Ethyl 4-ethoxy-3-methoxybenzoate. This fully protected intermediate is easier to purify than the mono-acid.

-

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the mixture into ice water (100 mL). The ester will precipitate. Filter and wash with cold water.[3]

Phase B: Selective Hydrolysis (Target Isolation)

-

Hydrolysis: Suspend the crude ester in 10% NaOH (aq) / Methanol (1:1 v/v, 20 mL) .

-

Reflux: Heat to reflux for 2 hours.

-

Acidification: Cool the solution and acidify to pH 2 using 6M HCl .

-

Isolation: The target, 4-Ethoxy-3-methoxybenzoic acid , will precipitate as a white solid.[7]

-

Purification: Recrystallize from Ethanol/Water if necessary to achieve >99% purity.

Synthesis Workflow Diagram

Figure 1: Synthetic workflow converting Vanillic Acid to 4-Ethoxy-3-methoxybenzoic acid via an ester intermediate.[1]

Analytical Characterization (QC)[9]

Validation of the synthesized compound requires confirming the presence of the ethyl group and the retention of the carboxylic acid functionality.

NMR Spectroscopy Profile (¹H NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 12.80 | Broad Singlet | 1H | –COOH (Carboxylic Acid) |

| 7.55 | Doublet of Doublets | 1H | Ar-H (C6 position) |

| 7.45 | Doublet | 1H | Ar-H (C2 position) |

| 7.05 | Doublet | 1H | Ar-H (C5 position) |

| 4.10 | Quartet | 2H | –OCH₂CH₃ (Methylene of Ethoxy) |

| 3.80 | Singlet | 3H | –OCH₃ (Methoxy) |

| 1.35 | Triplet | 3H | –OCH₂CH₃ (Methyl of Ethoxy) |

Interpretation Logic:

-

The disappearance of the phenolic singlet (~9.0-10.0 ppm) confirms successful alkylation.

-

The presence of the quartet (4.10 ppm) and triplet (1.35 ppm) confirms the ethyl group attachment.

-

The broad singlet at 12.80 ppm confirms the free acid (successful hydrolysis).

HPLC Method Parameters[5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[8]

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Retention: The target is more hydrophobic than Vanillic acid; expect elution after the Vanillic acid standard.

QC Decision Tree

Figure 2: Quality Control decision tree for batch release.

Applications in Drug Development[3][11][18]

Bioisosteric Replacement

In medicinal chemistry, 4-Ethoxy-3-methoxybenzoic acid serves as a lipophilic bioisostere of Vanillic acid. By replacing the hydroxyl group (H-bond donor) with an ethoxy group (H-bond acceptor only, steric bulk), researchers can probe the hydrogen-bonding requirements of a receptor pocket.

-

Application: Used in the optimization of Vanilloid Receptor (TRPV1) ligands.

-

Metabolic Stability: The ethoxy ether is generally more metabolically stable than the methyl ether (methoxy) against O-dealkylation by cytochrome P450 enzymes, potentially extending the half-life of drug candidates containing this moiety.

Metabolite Standards

This compound is a known metabolite of Etobenzanid , a herbicide. In toxicological studies, synthesizing the authentic standard (CAS 3535-30-6) is required to quantify metabolite levels in biological matrices via LC-MS/MS.

References

-

National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 77069, 4-Ethoxy-3-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (2011). CN102190580A - Preparation method of 3-ethoxy-4-hydroxymandelic acid (Related Art).

Sources

- 1. 4-Ethoxy-m-anisic acid | C10H12O4 | CID 77069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. CN102190580A - Preparation method of 3-ethoxy-4-hydroxymandelic acid used as intermediate for synthesizing ethyl vanillin - Google Patents [patents.google.com]

- 6. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Ethoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic organic chemistry and medicinal research, the strategic use of well-defined molecular scaffolds is paramount to the discovery and development of novel chemical entities. Substituted benzoic acids, in particular, represent a privileged class of compounds, serving as versatile intermediates and foundational components of a vast array of functional molecules. This guide focuses on a specific, yet increasingly relevant, member of this family: 4-Ethoxy-3-methoxybenzoic acid .

As a Senior Application Scientist, my objective is to provide not just a repository of data, but a cohesive and practical resource. This document is structured to offer a comprehensive understanding of 4-ethoxy-3-methoxybenzoic acid, from its fundamental molecular architecture to its synthesis and potential applications. The causality behind experimental choices is explained, and protocols are presented with the clarity required for reproducibility. Every piece of technical data and every procedural step is grounded in authoritative sources to ensure the highest level of scientific integrity.

This guide is intended for the discerning researcher who requires a thorough and reliable understanding of this compound to accelerate their research and development endeavors.

Molecular Structure and Physicochemical Properties

Chemical Identity

-

IUPAC Name: 4-Ethoxy-3-methoxybenzoic acid

-

Synonyms: 4-Ethoxy-m-anisic acid, 3-Methoxy-4-ethoxybenzoic acid

-

CAS Number: 3535-30-6

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.20 g/mol

Structural Elucidation

4-Ethoxy-3-methoxybenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with three functional groups: a carboxylic acid group, a methoxy group at position 3, and an ethoxy group at position 4.

The molecular structure features a planar benzene ring. Insights from crystallographic studies of its immediate precursor, 4-ethoxy-3-methoxybenzaldehyde, reveal that the non-hydrogen atoms of the substituted ring are approximately coplanar.[1] The dihedral angle between the phenyl ring and the ethoxy moiety in the aldehyde is minimal, suggesting that the ethoxy group does not significantly distort the planarity of the ring system.[1] This structural rigidity is an important consideration in molecular modeling and understanding intermolecular interactions.

The carboxylic acid group is the primary site of acidity and a key handle for synthetic modifications. The methoxy and ethoxy groups are electron-donating, which influences the reactivity of the aromatic ring, directing electrophilic substitution to the positions ortho and para to the activating groups.

Caption: 2D structure of 4-Ethoxy-3-methoxybenzoic acid.

Physicochemical Properties

| Property | Value (Predicted/Analog Data) | Source |

| Melting Point (°C) | 175-185 (estimated) | Analog Data[2] |

| Boiling Point (°C) | > 280 (estimated) | Analog Data[2] |

| pKa | ~4.5 (estimated) | Analog Data[2] |

| Solubility | Soluble in ethanol, DMSO, acetone; sparingly soluble in hot water; insoluble in cold water. | Analog Data[2] |

Causality Behind Properties:

-

Melting Point: The melting point is expected to be relatively high due to the crystalline solid nature and the potential for hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice. It is likely to be slightly lower than that of 4-methoxybenzoic acid (182-185 °C) due to the larger, more flexible ethoxy group potentially disrupting crystal packing.[2]

-

Solubility: The presence of the polar carboxylic acid, methoxy, and ethoxy groups allows for some solubility in polar organic solvents. However, the dominant nonpolar aromatic ring limits its solubility in water.

Synthesis of 4-Ethoxy-3-methoxybenzoic Acid

A robust and common synthetic route to 4-ethoxy-3-methoxybenzoic acid involves a two-step process starting from the readily available natural product, vanillin (4-hydroxy-3-methoxybenzaldehyde).

Caption: Synthetic workflow for 4-Ethoxy-3-methoxybenzoic acid.

Step 1: Ethylation of Vanillin (Williamson Ether Synthesis)

Principle: The phenolic hydroxyl group of vanillin is deprotonated by a weak base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an ethylating agent, such as iodoethane or diethyl sulfate. This is a classic Williamson ether synthesis.

Detailed Protocol:

-

Reaction Setup: To a solution of vanillin (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents). The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group.

-

Addition of Ethylating Agent: Add iodoethane (CH₃CH₂I, 1.1-1.2 equivalents) dropwise to the stirred suspension at room temperature. The reaction is often gently heated to 50-60 °C to increase the rate of reaction.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the vanillin spot and the appearance of a new, less polar spot corresponding to the product, 4-ethoxy-3-methoxybenzaldehyde.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield crystalline needles of 4-ethoxy-3-methoxybenzaldehyde.[1]

Step 2: Oxidation of 4-Ethoxy-3-methoxybenzaldehyde

Principle: The aldehyde functional group is selectively oxidized to a carboxylic acid. Several oxidizing agents can be employed, with potassium permanganate (KMnO₄) being a common and effective choice. Tollen's reagent is another possibility, especially for small-scale synthesis, as it is selective for aldehydes.

Detailed Protocol:

-

Reaction Setup: Dissolve the 4-ethoxy-3-methoxybenzaldehyde (1 equivalent) from Step 1 in a mixture of a suitable solvent like acetone or tert-butanol and water.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄, approximately 2 equivalents) in water to the stirred aldehyde solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature. The reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).

-

Reaction Monitoring: The reaction can be monitored by TLC until the starting aldehyde is consumed.

-

Work-up and Isolation: After the reaction is complete, the excess KMnO₄ is quenched by adding a small amount of a reducing agent like sodium bisulfite until the purple color disappears. The brown MnO₂ precipitate is removed by filtration through celite. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate salt, causing the 4-ethoxy-3-methoxybenzoic acid to precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 4-ethoxy-3-methoxybenzoic acid.

Spectroscopic Data (Predicted and Analog-Based)

| Technique | Expected Key Features |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). - Aromatic Protons: Three distinct signals in the aromatic region (6.8-8.0 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Ethoxy Group (-OCH₂CH₃): A quartet around 4.1 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃-). - Methoxy Group (-OCH₃): A sharp singlet around 3.9 ppm. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm. - Aromatic Carbons: Six signals in the aromatic region (110-160 ppm), with the carbons attached to oxygen appearing more downfield. - Ethoxy Carbon (-OCH₂CH₃): A signal for the -CH₂- around 64 ppm and a signal for the -CH₃- around 15 ppm. - Methoxy Carbon (-OCH₃): A signal around 56 ppm. |

| IR Spectroscopy (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - C-O Stretches (Ethers and Acid): Multiple strong bands in the 1200-1300 cm⁻¹ region. - Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 196. - Key Fragmentation: Loss of -OH (m/z = 179), loss of -COOH (m/z = 151), and other fragments corresponding to the cleavage of the ether linkages. |

Applications in Research and Drug Development

While specific, high-profile applications of 4-ethoxy-3-methoxybenzoic acid are not extensively documented in mainstream literature, its structural motifs are present in various biologically active molecules, and it serves as a valuable building block in medicinal chemistry.

Role as a Synthetic Intermediate

The true value of 4-ethoxy-3-methoxybenzoic acid lies in its utility as a versatile intermediate. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to more complex molecular architectures.

Derivatives of related methoxybenzoic acids are known to be precursors in the synthesis of a range of pharmaceuticals, including anti-inflammatory agents, analgesics, and cardiovascular drugs.[3] The 4-ethoxy-3-methoxy substitution pattern provides a specific steric and electronic profile that can be exploited in drug design to fine-tune properties such as receptor binding, solubility, and metabolic stability.

For instance, the core structure is found in more complex molecules that have been investigated as kinase inhibitors.[4] The methoxy and ethoxy groups can form important hydrogen bond interactions within the active site of a target protein.

Potential Biological Activities

-

Anticancer Research: The 3,4,5-trimethoxybenzoyl moiety is a well-known feature of potent tubulin polymerization inhibitors like combretastatin. While 4-ethoxy-3-methoxybenzoic acid has a different substitution pattern, derivatives containing this scaffold have been synthesized and evaluated as potential anticancer agents.[5] For example, a curcumin derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells.[6] This highlights the potential for related substituted benzoic acids to be explored in oncology research.

-

Radical Scavenging and Other Biological Studies: 4-Ethoxy-3-methoxybenzoic acid has been used in studies investigating radical chain reactions.[7] Its phenolic ether structure suggests potential for evaluation in studies related to antioxidant activity and as a scaffold for compounds targeting pathways involving oxidative stress.

Safety and Handling

-

Hazard Classification: 4-Ethoxy-3-methoxybenzoic acid is classified as an irritant. It can cause skin and eye irritation and may cause respiratory irritation.

-

Handling Precautions: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Conclusion

4-Ethoxy-3-methoxybenzoic acid is a valuable and versatile substituted aromatic carboxylic acid. While not as commonly cited as some of its simpler analogs, it represents a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available precursors, combined with the multiple functional groups that allow for diverse chemical modifications, makes it an attractive building block for the creation of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, and potential applications, grounded in authoritative scientific principles, to aid researchers in leveraging this compound for their scientific endeavors.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Retrieved from [Link]

-

Leka, Z., et al. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1728. Available at: [Link]

- Fadzilah, F., et al. (2017). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. The Malaysian Journal of Analytical Sciences, 21(1), 213-220.

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Wang, L., et al. (2008). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 51(15), 4672-4684. Available at: [Link]

-

Shankar, S., et al. (2007). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. The AAPS Journal, 9(3), E338-E347. Available at: [Link]

-

Conway, J. G., et al. (2008). Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats. Journal of Pharmacology and Experimental Therapeutics, 326(1), 41-50. Available at: [Link]

Sources

- 1. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 3. srinichem.com [srinichem.com]

- 4. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 4-Ethoxy-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxy-3-methoxybenzoic acid (CAS No. 3535-30-6), a valuable substituted benzoic acid derivative. This document is intended to serve as a critical resource for researchers and professionals in drug development and materials science, offering detailed insights into the compound's structure, reactivity, and potential applications. The guide includes a compilation of known physical constants, a discussion of its chemical behavior rooted in its molecular structure, detailed protocols for its synthesis and characterization, and a summary of its safety information. By presenting this information in a structured and accessible format, this guide aims to facilitate the effective and safe utilization of 4-Ethoxy-3-methoxybenzoic acid in scientific research and development.

Introduction and Molecular Structure

4-Ethoxy-3-methoxybenzoic acid, also known as isovanillic acid ethyl ether, is an organic compound characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group, and an ethoxy group. Its molecular structure, presented below, is fundamental to understanding its physical properties and chemical reactivity. The presence of the electron-donating ethoxy and methoxy groups, ortho and para to the carboxylic acid, respectively, significantly influences the electronic environment of the aromatic ring and the acidity of the carboxyl group.

Molecular Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Ethoxy-3-methoxybenzoic acid is paramount for its application in research and development, particularly in areas such as solubility profiling for drug formulation and reaction condition optimization.

Summary of Physical Properties

The key physical properties of 4-Ethoxy-3-methoxybenzoic acid are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 3535-30-6 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.2 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 195-196 °C | [1][4] |

| Boiling Point (Predicted) | 316.4 ± 22.0 °C | [1] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.37 ± 0.10 | [1] |

Solubility Profile

While specific quantitative solubility data for 4-Ethoxy-3-methoxybenzoic acid in a range of solvents is not extensively documented in publicly available literature, its solubility can be inferred from its structure and comparison with analogous compounds like 4-methoxybenzoic acid.

-

Aqueous Solubility : As a carboxylic acid, its solubility in water is expected to be low but will increase significantly with an increase in pH due to the formation of the more soluble carboxylate salt.

-

Organic Solvents : It is anticipated to be soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), and acetone. This is consistent with the general solubility of benzoic acid derivatives.[5]

Experimental Protocol for Solubility Determination:

A reliable method for determining the solubility of 4-Ethoxy-3-methoxybenzoic acid in various solvents involves the gravimetric method. This protocol provides a self-validating system for generating accurate solubility data.

Objective: To determine the equilibrium solubility of 4-Ethoxy-3-methoxybenzoic acid in a given solvent at a specific temperature.

Materials:

-

4-Ethoxy-3-methoxybenzoic acid

-

Selected solvents (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Oven

Procedure:

-

Add an excess amount of 4-Ethoxy-3-methoxybenzoic acid to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed vial.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the acid until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mol/L.

Caption: Workflow for gravimetric solubility determination.

Chemical Properties and Reactivity

The chemical behavior of 4-Ethoxy-3-methoxybenzoic acid is dictated by the interplay of its three functional groups: the carboxylic acid, the ethoxy group, and the methoxy group.

Acidity

The carboxylic acid group is the primary site of acidic reactivity. The predicted pKa of approximately 4.37 suggests it is a weak acid, comparable to benzoic acid.[1] The electron-donating nature of the ethoxy and methoxy groups slightly decreases the acidity compared to unsubstituted benzoic acid by destabilizing the carboxylate anion.

Experimental Protocol for pKa Determination:

Potentiometric titration is a standard and accurate method for determining the pKa of an acidic compound.

Objective: To determine the acid dissociation constant (pKa) of 4-Ethoxy-3-methoxybenzoic acid.

Materials:

-

4-Ethoxy-3-methoxybenzoic acid

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Deionized water (CO₂-free)

-

pH meter with a glass electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of 4-Ethoxy-3-methoxybenzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the aqueous solubility is too low, but this will affect the apparent pKa.

-

Calibrate the pH meter using standard buffer solutions.

-

Place the dissolved acid solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant. Add smaller increments of NaOH near the equivalence point.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

|| || -----> || || / \ / \ / \ / C C---C C C C---C C | | | | | | | | C----C C----C C----C C----C \ / \ / \ / \ / || || || || C=C---OCH2CH3 C=C---OCH2CH3 | | OCH3 OCH3

Caption: Workflow for the synthesis of 4-Ethoxy-3-methoxybenzoic acid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the aromatic protons (three distinct signals in the aromatic region), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a downfield position.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1680-1710 cm⁻¹), C-O stretching bands for the ether linkages, and various bands corresponding to the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (196.2 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the ethoxy group, and the methoxy group.

Applications and Potential Uses

Substituted benzoic acids are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. [5]4-Ethoxy-3-methoxybenzoic acid, as a derivative of vanillic acid, holds potential in several areas:

-

Pharmaceutical Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity. The structural motifs present in this compound are found in various natural products and drug candidates.

-

Materials Science: The carboxylic acid functionality allows for its use as a monomer in the synthesis of polyesters and polyamides. The aromatic core can impart desirable thermal and mechanical properties to polymers.

-

Precursor for other chemicals: It can be a precursor for the synthesis of other fine chemicals, such as the coriolus pigment found in some coniferous trees. [3]

Safety and Handling

Detailed toxicological data for 4-Ethoxy-3-methoxybenzoic acid is not widely available. However, based on its structural similarity to other benzoic acid derivatives, it should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. A recommended storage temperature is 2-8°C. [2]

Conclusion

4-Ethoxy-3-methoxybenzoic acid is a valuable organic compound with a range of potential applications in scientific research and development. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a reliable synthetic protocol, and a discussion of its potential uses and safety considerations. By consolidating this information, this guide aims to serve as a foundational resource for scientists and researchers, enabling them to leverage the unique characteristics of this molecule in their work. Further experimental investigation into its solubility, spectral properties, and biological activity is warranted to fully explore its potential.

References

- [No valid reference for this cit

-

CAS Common Chemistry. (n.d.). 4-Ethoxy-3-methoxybenzoic acid. Retrieved February 8, 2026, from [Link]

- [No valid reference for this cit

-

Pharmaffiliates. (n.d.). CAS No : 3535-30-6 | Product Name : 4-Ethoxy-3-methoxybenzoic acid. Retrieved February 8, 2026, from [Link]

Sources

Thermodynamic Solubility Profiling of 4-Ethoxy-3-Methoxybenzoic Acid

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization & Solubility Determination Protocol Target Audience: Pharmaceutical Scientists, Process Chemists, and Crystallization Engineers

Executive Summary & Chemical Identity[1]

4-Ethoxy-3-methoxybenzoic acid (CAS: 3535-30-6), also known as O-Ethylvanillic acid , is a lipophilic derivative of vanillic acid. Structurally, it differs from its parent compound by the ethylation of the phenolic hydroxyl group at the C4 position. This structural modification significantly alters its solvation thermodynamics, reducing its hydrogen bond donor capacity compared to vanillic acid, thereby enhancing its solubility in aprotic organic solvents while decreasing aqueous solubility.

This guide provides a comprehensive technical framework for determining the solubility profile of this compound. Given that specific, peer-reviewed solubility tables for this specific derivative are sparse in open literature compared to its parent (vanillic acid) or analog (p-anisic acid), this whitepaper establishes a self-validating experimental protocol and a predictive thermodynamic model based on structural analogs.

Chemical Profile

| Property | Detail |

| IUPAC Name | 4-Ethoxy-3-methoxybenzoic acid |

| Common Name | O-Ethylvanillic acid; Ethyl vanillic acid |

| CAS Number | 3535-30-6 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Structural Class | Benzoic acid derivative; Lignin metabolite |

| Key Functional Groups | Carboxylic acid (H-bond donor/acceptor), Ether (H-bond acceptor) |

Predictive Solubility Analysis (Analog Benchmarking)

To design an efficient solubility experiment, we first analyze the theoretical solubility landscape using validated structural analogs. This establishes the "Design Space" for solvent selection.

Polarity & Solvation Mechanism

Unlike Vanillic acid (4-Hydroxy-3-methoxybenzoic acid), the target molecule lacks the phenolic -OH group.

-

Vanillic Acid: High crystal lattice energy due to strong intermolecular H-bonding (Phenol-Phenol and Acid-Acid dimers).

-

4-Ethoxy-3-methoxybenzoic acid: The ethyl cap disrupts the phenolic H-bond network.

-

Prediction: Lower Melting Point (MP) than Vanillic Acid (MP ~210°C).

-

Prediction: Higher solubility in moderately polar esters (Ethyl Acetate) and chlorinated solvents compared to Vanillic acid.

-

Solvent Selection Matrix

Based on the dielectric constants (

| Solvent Class | Representative Solvent | Predicted Solubility Trend | Thermodynamic Driver |

| Protic Polar | Methanol, Ethanol | High | Solvation of carboxylic acid via H-bonding. |

| Aprotic Polar | Acetone, Acetonitrile | High | Dipole-dipole interaction with ether/carbonyl. |

| Esters | Ethyl Acetate | Moderate-High | Van der Waals forces + weak H-bonding. |

| Aqueous | Water (pH < pKa) | Very Low | Hydrophobic ethyl/methoxy groups dominate. |

| Aqueous | Water (pH > pKa) | High | Ionization of carboxylic acid (Salt formation). |

Experimental Protocol: Isothermal Saturation Method

This protocol uses the Static Gravimetric Method , the gold standard for generating solubility data suitable for thermodynamic modeling (e.g., Apelblat equation).

Workflow Visualization

Figure 1: Step-by-step workflow for the static gravimetric determination of solubility.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Use a jacketed glass vessel controlled by a circulating water bath (precision ±0.05 K).

-

Add excess 4-Ethoxy-3-methoxybenzoic acid to 20 mL of the selected solvent. "Excess" is defined as the presence of undissolved solid at the bottom of the flask.

-

Critical Control: Ensure the solid phase does not undergo polymorphic transition during the experiment. Verify the solid residue by XRPD (X-Ray Powder Diffraction) after the experiment.

Step 2: Equilibration

-

Agitate the suspension using a magnetic stirrer at 300-400 rpm.

-

Duration: Allow 24 hours for equilibration.

-

Settling: Stop stirring and allow the suspension to settle for 2 hours at the exact same temperature to prevent precipitation or dissolution errors.

Step 3: Sampling & Analysis (Gravimetric)

-

Withdraw 2-5 mL of the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter (also pre-heated to T).

-

Transfer to a pre-weighed weighing dish (

). -

Weigh the dish with the solution (

). -

Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

).

Step 4: Calculation

Calculate the mole fraction solubility (

- : Molecular weight of solute (196.20 g/mol ).

- : Molecular weight of solvent.

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be correlated to thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).

Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of benzoic acid derivatives.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from multiple linear regression of your data.

-

Interpretation:

- is related to the enthalpy of solution.

-

Positive correlation implies endothermic dissolution (solubility increases with T).

van't Hoff Analysis

Use this to extract thermodynamic state functions:

-

Plot

vs -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Logical Framework for Model Selection

Figure 2: Decision logic for selecting the appropriate thermodynamic correlation model.

Reference Data (Proxy Validation)

While specific tables for 4-Ethoxy-3-methoxybenzoic acid are generated via the protocol above, the following data for 4-Methoxybenzoic acid (p-Anisic acid) serves as a critical validation proxy. Your experimental values for the ethoxy-derivative should follow similar trends but with slightly higher solubility in non-polar solvents due to the larger alkyl group.

Proxy Data: 4-Methoxybenzoic Acid Solubility (Mole Fraction x 10³) Source: Correlated from Wang et al. (J. Chem. Eng. Data)

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Toluene | Water |

| 283.15 | 18.2 | 14.5 | 12.1 | 2.5 | 0.04 |

| 298.15 | 29.5 | 24.1 | 20.8 | 5.2 | 0.08 |

| 313.15 | 48.1 | 39.2 | 34.5 | 9.8 | 0.15 |

| 323.15 | 65.4 | 54.8 | 48.2 | 14.1 | 0.22 |

Technical Insight: Expect 4-Ethoxy-3-methoxybenzoic acid to exhibit lower solubility in water than the values above (due to the extra -CH₂- group) and higher solubility in Toluene/Ethyl Acetate.

References

-

Wang, D., et al. "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents." Journal of Chemical & Engineering Data, 2015.

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics, 1999.

-

Biosynth. "4-Ethoxy-3-methoxybenzoic acid Product Data." Biosynth Catalog, Accessed 2026.

- Grant, D. J. W., et al. "Solubility and decomposition of pharmaceuticals." Journal of Pharmaceutical Sciences.

-

LookChem. "4-Ethoxy-3-methoxybenzoic acid Properties and Safety." LookChem Database.

4-Ethoxy-3-Methoxybenzoic Acid: Physicochemical Profile & Synthesis Guide

Part 1: Executive Summary & Core Identity

4-Ethoxy-3-methoxybenzoic acid (CAS: 3535-30-6), also known as Ethyl Vanillic Acid , is a critical benzoic acid derivative used primarily as a model compound in lignin degradation studies and as a versatile intermediate in pharmaceutical synthesis.[1][2][3][4][5] Structurally, it is the ethyl ether of vanillic acid, where the phenolic hydroxyl group at the 4-position is ethylated, while the methoxy group at the 3-position remains intact.

This guide provides a definitive technical analysis of its melting point, synthesis, and applications, designed for researchers requiring high-purity standards for metabolic tracking or drug scaffold development.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4-Ethoxy-3-methoxybenzoic acid |

| Common Synonyms | Ethyl Vanillic Acid; 4-Ethoxy-m-anisic acid; Vanillic acid ethyl ether |

| CAS Number | 3535-30-6 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)O)OC |

| Melting Point | 195–196 °C (Experimental) |

| pKa (Predicted) | ~4.37 |

| Solubility | Low in cold water; Soluble in Ethanol, DMSO, DMF, Hot Water |

Part 2: Thermodynamic Analysis & Melting Point

The melting point of 4-Ethoxy-3-methoxybenzoic acid is a critical purity indicator. Unlike its precursor, vanillic acid (MP ~210 °C), the ethylation of the 4-hydroxyl group removes a key hydrogen bond donor, altering the crystal lattice energy.

Melting Point Specification

-

Range: 195.0 °C – 196.0 °C [5]

-

Thermodynamic Context: The substitution of the hydroxyl hydrogen with an ethyl group lowers the melting point relative to vanillic acid due to the disruption of intermolecular hydrogen bonding networks. However, the molecule retains significant rigidity and packing efficiency due to the benzoic acid dimer formation, maintaining a high melting point compared to non-carboxylic analogs.

Experimental Determination Protocol

To verify the identity and purity of a synthesized sample, follow this capillary melting point protocol:

-

Preparation: Dry the sample under vacuum at 50 °C for 4 hours to remove residual solvent (ethanol/water).

-

Loading: Pack 2–3 mm of the fine powder into a clean glass capillary tube.

-

Ramping:

-

Rapid heat to 185 °C.

-

Reduce heating rate to 1 °C/min from 185 °C upwards.

-

-

Observation: Record the temperature at the onset of liquid formation (T_onset) and the clear point (T_clear).

-

Acceptance Criteria: A range of < 2 °C (e.g., 194.5–196.0 °C) indicates high purity (>98%).

Part 3: Synthesis & Purification

The most robust synthesis route involves the O-ethylation of vanillic acid. This method is preferred over the oxidation of ethyl vanillin due to higher yields and easier purification.

Reaction Pathway (Graphviz)

Caption: Synthesis of 4-Ethoxy-3-methoxybenzoic acid via O-alkylation of Vanillic Acid.

Detailed Protocol: O-Ethylation of Vanillic Acid

Reagents:

-

Vanillic Acid (1.0 eq)

-

Ethyl Iodide or Ethyl Bromide (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

-

Dissolution: Dissolve Vanillic Acid (10 g) in DMF (50 mL) in a round-bottom flask.

-

Base Addition: Add anhydrous K₂CO₃ (20.5 g) slowly to the stirring solution.

-

Alkylation: Add Ethyl Iodide (11.1 g) dropwise via a syringe or addition funnel.

-

Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

-

Quenching: Pour the reaction mixture into ice-cold water (300 mL).

-

Note: If the ethyl ester forms (Ethyl 4-ethoxy-3-methoxybenzoate), basic hydrolysis (NaOH/MeOH) followed by acidification is required to recover the free acid.

-

-

Isolation: Acidify the aqueous solution with 1M HCl to pH 2. The product will precipitate as a white solid.

-

Filtration: Filter the solid and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water (1:1 v/v) to obtain white needles.

-

Yield: Typical yield is 85–90%.

Part 4: Applications in Research & Development

Lignin Degradation Model

4-Ethoxy-3-methoxybenzoic acid serves as a non-phenolic lignin model compound. In lignin research, it mimics the guaiacyl (G) units where the phenolic hydroxyl is etherified (as in the β-O-4 linkage).

-

Utility: Researchers use it to test the efficacy of ligninolytic enzymes (e.g., laccases, peroxidases) or chemical catalysts in cleaving the Cα-Cβ bonds without the interference of free phenolic groups.

Pharmaceutical Intermediate & Metabolite Tracking

-

Drug Scaffold: The 3-methoxy-4-ethoxy motif is a pharmacophore found in various bioactive molecules, influencing lipophilicity and metabolic stability.

-

Metabolite Identification: It is identified as a metabolite in the degradation pathways of complex agrochemicals (e.g., related to Etobenzanid , though distinct from the primary hydrolysis product). It is used as a reference standard in HPLC/MS assays to track the environmental fate of benzamide herbicides.

References

-

ChemicalBook . (2023). 4-Ethoxy-3-methoxybenzoic acid Properties and Melting Point. Retrieved from

-

PubChem . (n.d.).[6] 4-Ethoxy-3-methoxybenzoic acid (CID 77069).[4][6] National Library of Medicine. Retrieved from

-

GuideChem . (n.d.). CAS 3535-30-6 Melting Point Data. Retrieved from

-

ResearchGate . (2021). Lignin Model Compounds and Degradation Products. Retrieved from

-

BenchChem . (2025). Etobenzanid and Related Metabolites. Retrieved from

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6 [matrix-fine-chemicals.com]

- 3. 4-Ethoxy-3-methoxybenzoic acid|lookchem [lookchem.com]

- 4. 4-Ethoxy-m-anisic acid | C10H12O4 | CID 77069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ETHOXY-3-METHOXY-BENZOIC ACID | 3535-30-6 [chemicalbook.com]

- 6. 4-Ethoxy-m-anisic acid | C10H12O4 | CID 77069 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Synthetic Guide to 4-Ethoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectral properties of 4-ethoxy-3-methoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental spectra for this compound, this guide leverages predictive methodologies and comparative analysis with structurally related molecules to offer a robust interpretation of its ¹H NMR, ¹¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed synthetic protocol and essential safety information are provided to support its practical application in a laboratory setting.

Introduction

4-Ethoxy-3-methoxybenzoic acid, also known as isovanillic acid ethyl ether, belongs to the class of substituted benzoic acids. Its structure, featuring both an ethoxy and a methoxy group on the aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure

The structural formula of 4-ethoxy-3-methoxybenzoic acid is presented below. The numbering of the carbon atoms is provided for clarity in the NMR spectral assignments.

Figure 1: Molecular structure of 4-Ethoxy-3-methoxybenzoic acid with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted)

To acquire the ¹H NMR spectrum, a sample of 4-ethoxy-3-methoxybenzoic acid would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | COOH |

| ~7.7 - 7.8 | Doublet | 1H | Ar-H (H-6) |

| ~7.5 - 7.6 | Doublet of doublets | 1H | Ar-H (H-2) |

| ~6.9 - 7.0 | Doublet | 1H | Ar-H (H-5) |

| ~4.1 - 4.2 | Quartet | 2H | OCH₂CH₃ |

| ~3.9 - 4.0 | Singlet | 3H | OCH₃ |

| ~1.4 - 1.5 | Triplet | 3H | OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-ethoxy-3-methoxybenzoic acid is expected to show distinct signals corresponding to the aromatic, ethoxy, methoxy, and carboxylic acid protons.

-

Carboxylic Acid Proton: A broad singlet appearing significantly downfield (δ ~11-12 ppm) is characteristic of the acidic proton of the carboxyl group. The broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

Aromatic Protons: The three aromatic protons will appear in the region of δ 6.9-7.8 ppm. Due to the substitution pattern, they will form an AMX spin system.

-

The proton at the H-6 position is expected to be the most deshielded due to its proximity to the electron-withdrawing carboxylic acid group and will likely appear as a doublet.

-

The proton at the H-2 position, ortho to the carboxylic acid group, will also be deshielded and is expected to appear as a doublet of doublets, coupled to both H-6 and H-5.

-

The proton at the H-5 position, ortho to the electron-donating ethoxy group, will be the most shielded of the aromatic protons and is predicted to be a doublet.

-

-

Ethoxy Group Protons: The ethoxy group will give rise to a quartet and a triplet. The methylene protons (-OCH₂-) will appear as a quartet around δ 4.1-4.2 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.4-1.5 ppm.

-

Methoxy Group Protons: The methoxy group protons will appear as a sharp singlet at approximately δ 3.9-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted)

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR spectroscopy. A proton-decoupled sequence would be used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C=O (Carboxylic Acid) |

| ~152 - 154 | C-4 (Aromatic) |

| ~148 - 150 | C-3 (Aromatic) |

| ~124 - 126 | C-1 (Aromatic) |

| ~122 - 124 | C-6 (Aromatic) |

| ~114 - 116 | C-2 (Aromatic) |

| ~112 - 114 | C-5 (Aromatic) |

| ~64 - 66 | OCH₂CH₃ |

| ~55 - 57 | OCH₃ |

| ~14 - 16 | OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to be the most deshielded, appearing at δ ~170-172 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 112-154 ppm region.

-

The carbons directly attached to the oxygen atoms (C-3 and C-4) will be the most deshielded among the ring carbons.

-

The carbon attached to the carboxylic acid group (C-1) will also be significantly deshielded.

-

The remaining aromatic carbons (C-2, C-5, and C-6) will appear at relatively higher fields.

-

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) is expected at δ ~64-66 ppm, while the methyl carbon (-CH₃) will be the most shielded carbon in the molecule, appearing at δ ~14-16 ppm.

-

Methoxy Group Carbon: The methoxy carbon (-OCH₃) will resonate at approximately δ 55-57 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol

The IR spectrum can be obtained using either a potassium bromide (KBr) pellet method for a solid sample or by dissolving the sample in a suitable solvent (e.g., chloroform) and analyzing it in a liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2900-3000 | Medium-Strong | C-H stretch (Aromatic and Alkyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1580-1610 | Medium-Strong | C=C stretch (Aromatic) |

| 1250-1300 | Strong | C-O stretch (Aryl ether and Carboxylic Acid) |

| 1020-1050 | Strong | C-O stretch (Alkyl ether) |

Interpretation of the IR Spectrum

The IR spectrum provides valuable information about the functional groups present in 4-ethoxy-3-methoxybenzoic acid.

-

O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a carboxylic acid dimer, formed through hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the alkyl C-H stretches of the ethoxy and methoxy groups will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band in the 1680-1710 cm⁻¹ range is characteristic of the carbonyl (C=O) stretching of the carboxylic acid group.

-

C=C Stretches: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1580-1610 cm⁻¹ region.

-

C-O Stretches: Strong absorption bands corresponding to the C-O stretching vibrations of the aryl ethers (Ar-O-C) and the carboxylic acid (C-O) are expected in the 1250-1300 cm⁻¹ region. The C-O stretch of the alkyl ether part of the ethoxy group will likely appear around 1020-1050 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃]⁺ |

| 168 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 151 | [M - OCH₂CH₃]⁺ |

| 123 | [M - COOH - C₂H₄]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 196, corresponding to the molecular weight of 4-ethoxy-3-methoxybenzoic acid (C₁₀H₁₂O₄).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids and ethers will likely be observed.

-

Loss of a methyl radical (•CH₃) from the ethoxy group would result in a fragment at m/z 181.

-

Loss of ethene (C₂H₄) via a McLafferty-type rearrangement from the ethoxy group or loss of carbon monoxide (CO) from the acylium ion are also possible, leading to a peak at m/z 168.

-

Cleavage of the ethoxy group would lead to a significant peak at m/z 151.

-

Further fragmentation of the m/z 151 ion by loss of a carboxyl radical (•COOH) is unlikely, but fragmentation of other ions could lead to a peak at m/z 123.

-

Figure 2: Proposed key fragmentation pathways for 4-Ethoxy-3-methoxybenzoic acid in EI-MS.

Synthesis Protocol

A common and efficient method for the synthesis of 4-ethoxy-3-methoxybenzoic acid is the oxidation of the corresponding aldehyde, 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin).

Reaction:

4-Ethoxy-3-methoxybenzaldehyde + [O] → 4-Ethoxy-3-methoxybenzoic acid

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Oxidation: While stirring, slowly add a solution of an oxidizing agent. A common and effective choice is potassium permanganate (KMnO₄) solution. Alternatively, sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene can be used for a milder oxidation.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

If using KMnO₄, the reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂). This can be removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

If using NaClO₂, the reaction is typically quenched with a reducing agent like sodium sulfite, followed by acidification to precipitate the product.

-

-

Isolation and Purification: The precipitated 4-ethoxy-3-methoxybenzoic acid is collected by vacuum filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Safety and Handling

As a member of the benzoic acid family, 4-ethoxy-3-methoxybenzoic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, flush the affected area with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Natural occurrence of 4-Ethoxy-3-methoxybenzoic acid

Topic: Natural Occurrence & Technical Profile of 4-Ethoxy-3-methoxybenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Origins, Analytical Significance, and Experimental Applications

Executive Summary

4-Ethoxy-3-methoxybenzoic acid (CAS: 3535-30-6) is a specific O-ethylated derivative of vanillic acid.[1] While its parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is a ubiquitous natural product found in Vanilla species and generated via lignin degradation, the 4-ethoxy derivative occupies a distinct niche in chemical biology.

Contrary to common naturally occurring plant metabolites, this compound is primarily encountered in the scientific literature in two specific contexts:

-

As a Xenobiotic Metabolite: A degradation product of specific herbicides (e.g., Etobenzanid).

-

As a Ligninolysis Probe: A "non-phenolic" model compound used extensively to map the enzymatic pathways of white-rot fungi (Coriolus, Ceriporiopsis).

This guide provides a rigorous technical analysis of its occurrence, synthesis, and utility as a mechanistic probe in lignocellulosic research.

Part 1: The "Natural" Occurrence Paradox

Researchers often encounter this molecule in "natural product" databases (e.g., KNApSAcK) or metabolomic datasets. It is critical to distinguish between endogenous biosynthesis and exogenous derivation.

1. The Lignin Model Artifact

The most frequent appearance of 4-Ethoxy-3-methoxybenzoic acid in natural product literature is not as a native plant metabolite, but as a degradation product of ethylated lignin .

-